

Molecular weight and formula of (Rac)-Nebivolol-d2,15N

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Compound of Interest

Compound Name: (Rac)-Nebivolol-d2,15N

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In-Depth Technical Guide: (Rac)-Nebivolol-d2,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound **(Rac)-Nebivolol-d2,15N**, including its molecular characteristics, plausible analytical methodologies, and its relevant signaling pathways. This information is intended to support research and development activities involving this specific labeled variant of Nebivolol.

Core Compound Data

Isotopically labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The incorporation of deuterium (d2) and a heavy nitrogen isotope (15N) into the Nebivolol structure allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for **(Rac)-Nebivolol-d2,15N**, derived from the known formula of Nebivolol.

Property	Value	Source/Calculation
Chemical Formula	$C_{22}H_{23}D_2F_2^{15}NO_4$	Calculated
Molecular Weight (Monoisotopic)	408.18 g/mol	Calculated
Molecular Weight (Average)	408.46 g/mol	Calculated
Base Compound (Nebivolol) Formula	$C_{22}H_{25}F_2NO_4$	[1]
Base Compound (Nebivolol) Molecular Weight	405.43 g/mol	[1]

Calculation Note: The molecular weight of **(Rac)-Nebivolol-d2,15N** is calculated by taking the molecular weight of the unlabeled Nebivolol (405.43 g/mol), subtracting the mass of two protium atoms (2×1.008 g/mol), adding the mass of two deuterium atoms (2×2.014 g/mol), subtracting the mass of a ^{14}N atom (14.003 g/mol), and adding the mass of a ^{15}N atom (15.000 g/mol).

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of **(Rac)-Nebivolol-d2,15N** are not readily available in public literature, established methods for the analysis of Nebivolol can be adapted for this isotopically labeled analog. The following represents a plausible High-Performance Liquid Chromatography (HPLC) method for its quantification in a biological matrix.

Protocol: Quantification of (Rac)-Nebivolol-d2,15N in Human Plasma by LC-MS/MS

1. Objective: To develop and validate a sensitive and specific method for the quantitative determination of **(Rac)-Nebivolol-d2,15N** in human plasma.

2. Materials and Reagents:

- **(Rac)-Nebivolol-d2,15N** reference standard
- (Rac)-Nebivolol-d8 as an internal standard (IS)
- HPLC-grade acetonitrile, methanol, and water

- Formic acid
- Human plasma (K₂EDTA as anticoagulant)

3. Chromatographic Conditions:

- HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 µL.

4. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **(Rac)-Nebivolol-d_{2,15}N**: To be determined empirically based on precursor and product ions.
- Internal Standard ((Rac)-Nebivolol-d₈): To be determined empirically based on precursor and product ions.
- Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

5. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
- Vortex for 10 seconds.
- Add 400 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase mixture (e.g., 50:50 A:B).
- Inject into the LC-MS/MS system.

6. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect,

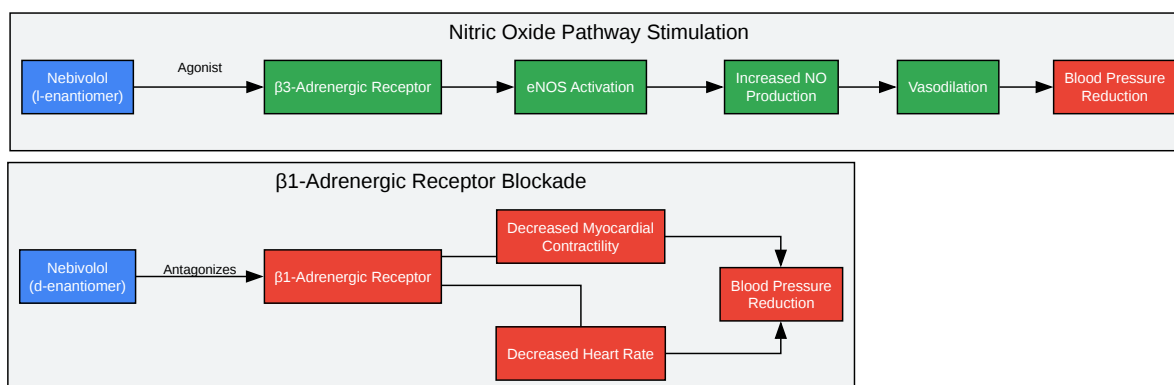
and stability.[2]

Signaling Pathways and Logical Relationships

Nebivolol is a third-generation beta-blocker with a unique dual mechanism of action. It acts as a selective antagonist of β_1 -adrenergic receptors and also promotes vasodilation through the L-arginine/nitric oxide (NO) pathway.[3]

Nebivolol's Dual Mechanism of Action

The diagram below illustrates the signaling pathway of Nebivolol, highlighting its effects on both the β_1 -adrenergic receptor and the nitric oxide pathway.



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Caption: Dual signaling pathway of Nebivolol.

This pathway demonstrates that the d-enantiomer of Nebivolol is primarily responsible for the selective β_1 -adrenergic receptor blockade, leading to reduced heart rate and contractility.[4] In parallel, the l-enantiomer acts as an agonist on β_3 -adrenergic receptors, stimulating endothelial

nitric oxide synthase (eNOS) to increase the production of nitric oxide (NO).[3][5] This results in vasodilation, contributing to the overall antihypertensive effect of the drug.[3][6]

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